Mitoxantrone hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

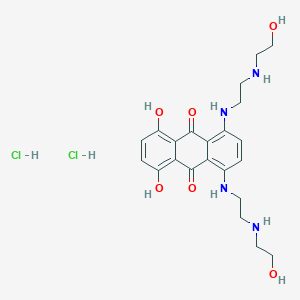

Mitoxantron wird durch einen mehrstufigen Prozess synthetisiert, der die Kondensation von 1,4-Dihydroxyanthrachinon mit Ethylendiamin beinhaltet. Die Reaktion findet typischerweise unter sauren Bedingungen statt, gefolgt von Reinigungsschritten, um das gewünschte Produkt zu isolieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von Mitoxantron beinhaltet die großtechnische Synthese unter Verwendung ähnlicher chemischer Wege, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Mitoxantron unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Mitoxantron kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine Chinonstruktur verändern.

Substitution: Substitutionsreaktionen beinhalten häufig den Austausch von Wasserstoffatomen durch andere funktionelle Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Die Bedingungen variieren je nach Substituent, beinhalten aber häufig Katalysatoren und spezifische Lösungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Mitoxantron, die unterschiedliche pharmakologische Eigenschaften haben können .

Analyse Chemischer Reaktionen

Metabolic Activation and DNA Interactions

Mitoxantrone undergoes enzymatic and oxidative activation to form reactive intermediates:

- Metabolite Formation : Oxidation produces a naphthoquinoxaline metabolite (Figure 1) via cytochrome P450 and peroxidases, which covalently binds to DNA/RNA .

- DNA Cross-Linking : Induces concentration-dependent interstrand cross-links in HeLa S3 cells (observed at ≥5–10 µM) .

Table 1: DNA Cross-Linking Efficiency

Free Radical Generation

Mitoxantrone generates reactive oxygen species (ROS) via redox cycling:

- Mechanism : Semiquinone radical formation during enzymatic reduction, leading to superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) .

- Impact : Contributes to oxidative DNA damage and lipid peroxidation .

Key Pathways :

Surfactant and Micelle Interactions

Mitoxantrone exhibits pH-dependent aggregation and micelle binding:

Table 2: Spectral Shifts in Surfactant Systems

| Surfactant | λ (pH 7.4, nm) | λ (pH 10, nm) | Binding Constant (K_b) | Reference |

|---|---|---|---|---|

| SDS (anionic) | 665 | 672 | ||

| CTAB (cationic) | 675 | 678 | ||

| Triton X-100 | 666 | 676 |

- Mechanism : Electrostatic interactions dominate with SDS, while hydrophobic interactions prevail with non-ionic surfactants .

pH-Dependent Behavior

Mitoxantrone’s protonation state influences its reactivity:

- Acidic Conditions : Dicationic form predominates, enhancing DNA intercalation .

- Alkaline Conditions : Deprotonation reduces charge, promoting aggregation (dimers and higher-order species) .

Aggregation States :

| pH | Monomer (%) | Dimer (%) | Higher Aggregates (%) |

|---|---|---|---|

| 7.4 | 30 | 45 | 25 |

| 10 | 20 | 45 | 35 |

Degradation Pathways

- Hydrolysis : Susceptible to hydrolysis under acidic conditions, forming carboxylate derivatives (mono- and dicarboxylates) .

- Photodegradation : Exposure to UV light accelerates decomposition, producing unidentified byproducts .

Interaction with Biological Macromolecules

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Mitoxantrone is utilized in the treatment of several malignancies, including:

- Acute Non-Lymphocytic Leukemia (ANLL) : It is employed as part of combination chemotherapy regimens for adults with ANLL, particularly in cases where other treatments have failed .

- Prostate Cancer : The drug is indicated for hormone-refractory metastatic prostate cancer. It helps manage symptoms and prolong survival in patients resistant to other therapies .

- Breast Cancer : Mitoxantrone has been used in advanced breast cancer cases, especially when conventional therapies are ineffective. Its efficacy in this setting has been documented in several clinical trials .

Multiple Sclerosis (MS)

Mitoxantrone is classified as a disease-modifying therapy for MS, particularly for patients with aggressive forms of the disease. It reduces the frequency of relapses and slows disease progression by suppressing the immune response that damages myelin .

Side Effects and Considerations

While mitoxantrone is effective, it carries significant risks:

- Cardiotoxicity : Long-term use can lead to heart damage and heart failure .

- Immunosuppression : Patients may experience reduced immunity, increasing susceptibility to infections .

- Other Side Effects : Common adverse effects include nausea, vomiting, alopecia, and stomatitis .

Emerging Research Applications

Recent studies have expanded the potential applications of mitoxantrone:

Lymphatic Tracing in Surgery

A novel application involves using this compound injection for lymphatic mapping during surgical procedures. A study demonstrated its efficacy in sentinel lymph node biopsy (SLNB) for breast cancer, showing a detection rate comparable to traditional radionuclide methods . This application highlights mitoxantrone's versatility beyond oncology into surgical oncology.

Combination Therapies

Research is ongoing into combining mitoxantrone with other agents to enhance therapeutic efficacy while minimizing side effects. For instance, studies are exploring its use alongside immunotherapies or targeted therapies in various cancers .

Case Studies

Several case studies illustrate the effectiveness of mitoxantrone:

- A retrospective analysis involving patients with hormone-refractory prostate cancer showed improved survival rates when treated with mitoxantrone compared to historical controls receiving standard care.

- In MS patients treated with mitoxantrone, significant reductions in relapse rates were noted over a five-year follow-up period.

Wirkmechanismus

Mitoxantrone exerts its effects by inhibiting type II topoisomerase, an enzyme essential for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately induces apoptosis in rapidly dividing cells. Additionally, Mitoxantrone inhibits protein kinase C, further contributing to its antineoplastic activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Doxorubicin: Ein weiteres Anthracyclin-Antibiotikum mit ähnlicher Topoisomerase-Hemmung, aber unterschiedlichen Toxizitätsprofilen.

Epirubicin: Ein Derivat von Doxorubicin mit veränderter Pharmakokinetik.

Daunorubicin: Teilt einen ähnlichen Mechanismus, wird aber hauptsächlich für verschiedene Arten von Leukämie verwendet.

Einzigartigkeit

Mitoxantron ist einzigartig aufgrund seiner dualen Hemmung von Topoisomerase II und Proteinkinase C, wodurch ein breiteres Spektrum an antineoplastischer Aktivität erzielt wird. Seine reduzierte Kardiotoxizität im Vergleich zu Doxorubicin macht es in bestimmten klinischen Situationen zur bevorzugten Wahl .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne melden!

Biologische Aktivität

Mitoxantrone hydrochloride is a synthetic anthracenedione compound primarily used in the treatment of various cancers, including acute non-lymphocytic leukemia and prostate cancer. Its biological activity is characterized by its ability to intercalate into DNA, inhibit topoisomerase II, and exert immunosuppressive effects, making it a critical agent in chemotherapy protocols. This article explores the biological mechanisms, pharmacodynamics, clinical applications, and case studies associated with this compound.

Mitoxantrone exerts its effects through several key mechanisms:

- DNA Intercalation : Mitoxantrone intercalates into DNA strands, leading to structural distortions that hinder DNA replication and transcription.

- Topoisomerase II Inhibition : It inhibits the enzyme topoisomerase II, which is essential for DNA unwinding and repair. This inhibition results in double-strand breaks in DNA, triggering apoptosis in cancer cells .

- Immunosuppressive Effects : Mitoxantrone has been shown to inhibit the proliferation of B cells, T cells, and macrophages. It also impairs antigen presentation and cytokine secretion (e.g., interferon-gamma, TNF-alpha) which are crucial for immune responses .

Pharmacodynamics

Mitoxantrone demonstrates a lack of cell cycle phase specificity, affecting both proliferating and non-proliferating cells. Its pharmacokinetics reveal a rapid distribution phase with a half-life of approximately 30 hours following intravenous administration. The drug is metabolized primarily in the liver, and its metabolites can form covalent bonds with DNA, contributing to its cytotoxic effects .

Clinical Applications

Mitoxantrone is utilized in various clinical settings:

- Cancer Treatment : Approved for use in acute non-lymphocytic leukemia and hormone-refractory prostate cancer.

- Multiple Sclerosis : Used as a second-line therapy for patients with aggressive forms of multiple sclerosis due to its immunosuppressive properties .

- Lymphatic Tracing : A modified formulation (this compound Injection for Tracing) is being studied for sentinel lymph node biopsy in breast cancer and thyroid cancer surgeries .

Case Study 1: Treatment of Recurrent Neuromyelitis Optica

A study involving five patients treated with this compound showed significant improvements in Expanded Disability Status Scale (EDSS) scores over a follow-up period. One patient improved from an EDSS score of 7 to 4 after receiving seven treatments. MRI scans indicated regression of lesions in the spinal cord following treatment .

Case Study 2: Safety and Efficacy in Gastric Cancer

A trial assessing the safety of this compound Injection for lymphatic tracing demonstrated that it was well-tolerated among gastric cancer patients. None experienced serious adverse events, indicating its potential as a reliable tracer during surgical procedures .

Summary of Research Findings

Eigenschaften

CAS-Nummer |

70476-82-3 |

|---|---|

Molekularformel |

C22H29ClN4O6 |

Molekulargewicht |

480.9 g/mol |

IUPAC-Name |

1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione;hydrochloride |

InChI |

InChI=1S/C22H28N4O6.ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;/h1-4,23-30H,5-12H2;1H |

InChI-Schlüssel |

MKCBCZDNNZPMCG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl.Cl |

Kanonische SMILES |

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl |

Color/Form |

Blue-black solid from water ethanol |

melting_point |

203-5 °C |

Key on ui other cas no. |

70476-82-3 |

Physikalische Beschreibung |

Crystals; [Merck Index] |

Piktogramme |

Health Hazard |

Verwandte CAS-Nummern |

65271-80-9 (Parent) |

Haltbarkeit |

Mitoxantrone HCl is not photolabile. Exposure of the product to direct sunlight for one month caused no change in its appearance or potency. Mitoxantrone HCl 0.2 mg/ml in sodium chloride 0.9% in polypropylene syringes is reported to be stable for 28 days at 4 & 20 °C & for 24 hr at 37 °C. Mitoxantrone HCl 2 mg/ml in glass vials & drawn into 12 ml plastic syringes exhibited no visual changes & little or no loss by HPLC when stored for 42 days at 4 & 23 °C. ... Mitoxantrone HCl 0.2 mg/ml in sterile water for injection was stable in Parker Micropump PVC reservoirs for 14 days at 4 & 37 °C, exhibiting no loss by HPLC. Mitoxantrone HCl was cultured with human lymphoblasts to determine whether its cytotoxic activity was retained. The soln retained cytotoxicity for 24 hr at 4 °C & room temp. The pH range of max stability is 2-4.5. Mitoxantrone HCl was unstable when the pH was increased to 7.4. Degradation rate constants were affected by ionic strength. Incorporation of propylene glycol or polyethylene glycol in pH 4.01 solution increased drug stability at 50DGC. Bulk: After 30 days at 60 ° C, no decomposition was observed (UV or TLC). Solution: The solution undergoes 6% decomposition in H over 5 days (UV). |

Löslichkeit |

Sparingly soluble in water; slightly sol in methanol; practically insoluble in acetonitrile chloroform; acetone H2O 5- 10 (mg/mL) pH 4 Acetate buffer 3 - 5 (mg/mL) pH 9 Borate buffer < 1 (mg/mL) 0.1NHCl 1 - 3 (mg/mL) 0.1 N NaOH decomposes (mg/mL) 10% Ethanol 3 - 5 (mg/mL) 95% Ethanol < 1 (mg/mL) Methanol < 1 (mg/mL) |

Synonyme |

Acetate, Mitoxantrone; CL 232325; CL-232325; CL232325; DHAQ; Hydrochloride, Mitoxantrone; Mitoxantrone; Mitoxantrone Acetate; Mitoxantrone Hydrochloride; Mitozantrone; Mitroxone; Novantron; Novantrone; NSC 279836; NSC 287836; NSC 299195; NSC 301739; NSC 301739D; NSC-279836; NSC-287836; NSC-299195; NSC-301739; NSC-301739D; NSC279836; NSC287836; NSC299195; NSC301739; NSC301739D; Onkotrone; Pralifan; Ralenova |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Mitoxantrone Hydrochloride functions as an anthracenedione antibiotic with antineoplastic properties. It disrupts DNA and RNA replication through two primary mechanisms:

- DNA Intercalation: The compound inserts itself between DNA base pairs, leading to structural distortions and hindering DNA replication and transcription. [, , ]

- Topoisomerase II Inhibition: this compound binds to topoisomerase II, an enzyme crucial for DNA replication and repair. This binding creates DNA strand breaks and further inhibits DNA synthesis. [, ]

A: The molecular formula of this compound is C22H28N4O6 • 2HCl, and its molecular weight is 517.4 g/mol. []

A: While the provided research papers don't extensively detail specific spectroscopic data, one study mentions using UV absorption spectroscopy to determine the entrapment efficiency of this compound PEGylated liposomes. [] This suggests that the compound exhibits characteristic UV absorbance, a common feature of aromatic organic molecules.

A: this compound solutions at a concentration of 2 mg/mL, stored in glass vials or Monoject syringes, demonstrate stability for up to 42 days at both 4°C and 23°C. These solutions retain over 90% of the initial drug concentration, remain clear, and show minimal degradation (<3%). Additionally, no significant changes in UV-VIS spectrum absorbance or pH are observed. []

ANone: this compound is not typically recognized for catalytic properties. Its primary applications stem from its antineoplastic activity.

ANone: The provided research papers do not delve into computational chemistry or modeling studies concerning this compound.

ANone: The research papers provided do not contain specific studies exploring the structure-activity relationship of this compound.

A: this compound, being water-soluble, faces challenges in achieving optimal bioavailability and overcoming drug resistance mechanisms like drug efflux. [] Several strategies have been explored to improve its formulation:

- Liposomal Encapsulation: This method enhances drug delivery, increases circulation time, and reduces toxicity. Studies demonstrate the effectiveness of this compound liposomes in treating various cancers, including lymphoma and breast cancer. [, , , , , , , , ]

- PEGylation: Attaching polyethylene glycol (PEG) to this compound liposomes further improves stability and circulation time, enhancing its therapeutic potential. []

- Nanostructured Lipid Carriers: These carriers, particularly when combined with carrageenan (a negatively charged polymer), demonstrate high encapsulation efficiency, sustained release, and improved oral bioavailability of this compound. []

- Multifunctional Lipid-Sodium Glycocholate Nanocarriers: These specifically designed carriers co-deliver this compound with BCRP and Bcl-2 inhibitors, effectively reversing multidrug resistance and enhancing its antitumor activity. []

A: Studies in mice bearing S-180 tumors reveal that liposomal this compound (Mit-lipo) exhibits preferential accumulation in tumor tissues compared to free this compound (Mit-inj). This targeted accumulation results in a considerably higher tumor AUC (8.7-fold) for Mit-lipo. Additionally, Mit-lipo shows lower Cmax values in vital organs like the heart, kidney, lung, spleen, and intestines, suggesting a reduction in potential off-target toxicity. []

A: Liposomal encapsulation significantly enhances the in vivo activity of this compound compared to its free form. This enhancement is attributed to the altered pharmacokinetics and biodistribution of the liposomal formulation, leading to increased drug concentration in tumor tissues and prolonged drug exposure. [, , ]

ANone: Numerous studies demonstrate the efficacy of this compound in various cancer models:

- In vitro studies: this compound exhibits potent cytotoxicity against various cancer cell lines, including P388 leukemia, breast cancer cells (MCF-7/MX), and giant cell tumor of bone (GCTB28) cells. [, , ]

- Animal Models: this compound effectively inhibits tumor growth in various animal models, including H22 and RM-1 mice xenograft tumor models and a tumor-bearing mouse model established by subcutaneous graft of H22 cancer cells. [, ]

- Clinical Trials: Several clinical trials have investigated the efficacy of this compound in various cancers. These trials demonstrated positive results in treating hematological malignancies like acute myeloid leukemia (AML), adult acute lymphoblastic leukemia (ALL), peripheral T-cell lymphoma (PTCL), and extranodal NK/T cell lymphoma (ENKTL). [, , , , , , ] Furthermore, promising results were observed in a trial investigating its use in locally recurrent breast cancer when administered via superselective intraarterial chemotherapy. []

ANone: A significant challenge in cancer treatment is the development of multidrug resistance (MDR). This resistance involves complex mechanisms, including:

- Drug Efflux by Transporters: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), can actively pump this compound out of cancer cells, reducing its intracellular concentration and efficacy. [, ]

- Antiapoptotic Defense: Upregulation of antiapoptotic proteins, like B-cell lymphoma 2 (Bcl-2), can interfere with the apoptotic pathways induced by this compound, hindering cell death. []

ANone: Researchers are actively exploring strategies to circumvent MDR and enhance this compound's efficacy:

- Co-delivery of BCRP and Bcl-2 inhibitors: Simultaneously delivering this compound with inhibitors targeting BCRP and Bcl-2 effectively reverses MDR and restores its antitumor activity. []

- Nanocarrier-based delivery: Formulating this compound into nanocarriers like nanostructured lipid carriers (NLCCs) can bypass BCRP-mediated efflux, enhancing its cellular uptake and overcoming resistance. []

ANone: While the detailed side effects are not the focus of this Q&A, it is essential to acknowledge that this compound, like many chemotherapeutic agents, can lead to adverse effects. Commonly reported side effects, mainly hematological, include:

- Myelosuppression: This involves a decrease in blood cell production, leading to conditions like leukopenia (low white blood cell count), neutropenia (low neutrophil count), thrombocytopenia (low platelet count), and anemia (low red blood cell count). [, , , , , , ]

- Other Side Effects: Other reported side effects, varying in severity and frequency, include blue skin discoloration, nausea, vomiting, constipation, cough, hypoxemia, hypotension, palpitation, rash, febrile neutropenia, sepsis, respiratory infections, and oral mucositis. [, , ]

ANone: Several approaches aim to improve this compound delivery and enhance its tumor targeting:

- Liposomal encapsulation: Encapsulating the drug within liposomes, particularly PEGylated liposomes, allows for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows for preferential accumulation of nanoparticles. [, , , ]

- Nanostructured lipid carriers (NLCCs): These carriers, especially when combined with carrageenan, show increased cellular uptake and improved oral bioavailability, enhancing drug delivery to target sites. []

- Multifunctional lipid-sodium glycocholate nanocarriers: These nanocarriers are specifically designed to overcome drug resistance mechanisms, facilitating effective drug delivery to resistant cancer cells. []

ANone: The provided research papers do not extensively explore specific biomarkers for predicting this compound efficacy or monitoring treatment response.

ANone: Researchers utilize several analytical techniques to characterize, quantify, and monitor this compound:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, is widely employed to determine the concentration of this compound in various matrices, including pharmaceutical preparations and liposomal formulations. [, , ]

- UV Absorption Spectroscopy: This technique is used to quantify this compound, particularly when encapsulated in liposomes. []

- Thin Layer Chromatography (TLC): This method offers a simple and rapid approach for the qualitative analysis and identification of this compound and its potential impurities. []

- Flow Injection Chemiluminescence Analysis: This sensitive and rapid method leverages the enhancing effect of this compound on the chemiluminescence reaction between formaldehyde and potassium permanganate in acidic solutions for its quantification. [, ]

ANone: The environmental impact and degradation of this compound are not addressed in the provided research papers.

A: While the provided research papers don't extensively detail specific method validation procedures, several mention using established and validated analytical methods, including HPLC and flow injection chemiluminescence analysis, for this compound quantification. [, , ] These established methods typically undergo validation processes to ensure accuracy, precision, specificity, linearity, and robustness.

ANone: The provided research papers do not contain specific details regarding the immunogenicity of this compound.

A: this compound interacts with drug efflux transporters, particularly BCRP, which plays a significant role in MDR. [, ] Overexpression of BCRP in resistant cancer cells leads to active efflux of this compound, reducing its intracellular accumulation and diminishing its therapeutic efficacy.

ANone: Strategies to overcome BCRP-mediated efflux and enhance drug delivery include:

- Co-administration of BCRP inhibitors: Combining this compound with a BCRP inhibitor like cyclosporine A (CsA) can effectively block the efflux pump and increase intracellular drug concentration. []

- Nanocarrier-based drug delivery: NLCCs, particularly when combined with carrageenan, can bypass BCRP-mediated efflux by entering cells through clathrin-mediated endocytosis, an alternative uptake pathway. []

ANone: The provided research papers do not specifically address the potential of this compound to induce or inhibit drug-metabolizing enzymes.

A: While the research papers don't directly address biodegradability, the use of liposomal formulations, often composed of biocompatible and biodegradable lipids, suggests efforts to enhance the biocompatibility of this compound delivery systems. [, , ] Further research is needed to assess the biodegradability of these formulations and their potential long-term environmental impact.

ANone: The provided research papers primarily focus on this compound and do not extensively compare its performance, cost, or impact with alternative compounds or treatments.

ANone: The provided research papers do not address the recycling and waste management of this compound. Given its classification as a cytotoxic drug, proper handling and disposal procedures, following established guidelines for hazardous waste management, are crucial to minimize environmental and health risks.

ANone: The research papers highlight several critical tools and resources contributing to efficient research on this compound:

- Preclinical Models: In vitro cell line studies and in vivo animal models are essential for investigating drug efficacy, toxicity, and mechanisms of action. [, , , , , ]

- Clinical Trial Networks: Collaborative clinical trials conducted across multiple institutions are crucial for evaluating the safety and efficacy of this compound in various cancer types and patient populations. [, , , , , , , ]

- Analytical Techniques: Advanced analytical methods like HPLC, flow injection chemiluminescence analysis, and UV absorption spectroscopy are essential for characterizing, quantifying, and monitoring this compound in different matrices. [, , , , ]

- Nanoparticle Formulation Expertise: The development and characterization of liposomal and other nanocarrier-based delivery systems require specialized expertise in nanotechnology and drug formulation. [, , , , , , , , , , , ]

ANone: The research on this compound highlights significant cross-disciplinary applications and synergies:

- Oncology and Pharmacology: The clinical use of this compound in treating various cancers requires a deep understanding of both oncology and pharmacology principles, encompassing drug mechanisms, pharmacokinetics, pharmacodynamics, and clinical trial design. [, , , , , , , ]

- Pharmaceutics and Nanotechnology: The development of liposomal formulations and other nanocarrier-based delivery systems relies on the combined expertise of pharmaceutical scientists and nanotechnologists to overcome challenges related to drug solubility, stability, bioavailability, and targeted delivery. [, , , , , , , , , , , ]

- Chemistry and Analytical Chemistry: The synthesis, characterization, and quantification of this compound necessitate expertise in synthetic organic chemistry and analytical techniques like HPLC, UV spectroscopy, and mass spectrometry. [, , , , ]

- Oncology and Immunology: The use of this compound in combination with immunotherapies like tislelizumab in treating lymphoma highlights the emerging synergy between chemotherapy and immunotherapy in cancer treatment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.